molecular formula C15H21N5S B1399171 (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine CAS No. 1361111-19-4

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine

Cat. No.: B1399171
CAS No.: 1361111-19-4
M. Wt: 303.4 g/mol
InChI Key: JROBRJZCXUHGJV-UHFFFAOYSA-N
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Description

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrimidine and thiazole rings, which are known for their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyrimidine synthesis: Starting materials such as 2-methylpyrimidine and piperidine, often using catalysts like palladium or copper.

    Thiazole synthesis: Starting materials such as 2-aminothiazole and methyl iodide, often using bases like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine: undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions, depending on the desired product.

    Reduction: Often carried out in anhydrous solvents to prevent side reactions.

    Substitution: Requires specific catalysts or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar structural motif.

    Aminoglycosides: Antibiotics that share some structural similarities and mechanisms of action.

Uniqueness

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine: stands out due to its unique combination of pyrimidine and thiazole rings, which confer distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industry.

Properties

IUPAC Name

5-methyl-N-[2-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5S/c1-10-8-17-15(21-10)20-14-7-13(18-11(2)19-14)6-12-4-3-5-16-9-12/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROBRJZCXUHGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCCNC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
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(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
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(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
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(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
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(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Reactant of Route 6
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(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine

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